L-Seryl-L-asparaginyl-L-leucine
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Overview
Description
L-Seryl-L-asparaginyl-L-leucine is a tripeptide composed of three amino acids: serine, asparagine, and leucineThe structure of this compound includes a primary amine, two hydroxyl groups, and a carboxylic acid group, which contribute to its reactivity and functionality .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Seryl-L-asparaginyl-L-leucine can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-asparaginyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in serine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups in serine can yield serine aldehyde or serine carboxylic acid.
Scientific Research Applications
L-Seryl-L-asparaginyl-L-leucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: It serves as a substrate for studying enzyme kinetics and specificity, particularly for proteases.
Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: It can be used in the production of bioactive peptides for various industrial applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of L-Seryl-L-asparaginyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting or modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-asparaginyl-L-phenylalanine
- L-Seryl-L-asparaginyl-L-tyrosine
- L-Seryl-L-asparaginyl-L-valine
Uniqueness
L-Seryl-L-asparaginyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of leucine, a hydrophobic amino acid, influences the peptide’s solubility and interaction with hydrophobic regions of proteins. This makes it particularly useful in studying protein-peptide interactions and developing peptide-based therapeutics .
Properties
CAS No. |
827320-26-3 |
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Molecular Formula |
C13H24N4O6 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N4O6/c1-6(2)3-9(13(22)23)17-12(21)8(4-10(15)19)16-11(20)7(14)5-18/h6-9,18H,3-5,14H2,1-2H3,(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t7-,8-,9-/m0/s1 |
InChI Key |
FIDMVVBUOCMMJG-CIUDSAMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N |
Origin of Product |
United States |
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